molecular formula C18H21ClN4O7 B12291455 Chrysoidine hydrochloride citrate CAS No. 5909-04-6

Chrysoidine hydrochloride citrate

Cat. No.: B12291455
CAS No.: 5909-04-6
M. Wt: 440.8 g/mol
InChI Key: JELYEEACYAGLJF-UHFFFAOYSA-N
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Description

Chrysoidine hydrochloride citrate is a synthetic azo dye, known for its vibrant orange color. It is a derivative of chrysoidine, which is primarily used in dyeing textiles, leather products, and wood stains. The compound has a molecular formula of C12H13ClN4.C6H8O7 and a molecular weight of 440.83 g/mol . It is soluble in water and alcohol, making it versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chrysoidine hydrochloride citrate is synthesized through a series of chemical reactions involving the diazotization of aromatic amines followed by coupling with phenols or naphthols. The reaction typically occurs under acidic conditions, with hydrochloric acid being a common reagent .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Chrysoidine hydrochloride citrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chrysoidine hydrochloride citrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chrysoidine hydrochloride citrate involves its interaction with cellular components. The compound can bind to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, such as enzyme activity and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chrysoidine hydrochloride citrate is unique due to its specific molecular structure, which provides distinct staining properties and solubility characteristics. Its combination of hydrochloride and citrate groups enhances its versatility in various applications .

Properties

CAS No.

5909-04-6

Molecular Formula

C18H21ClN4O7

Molecular Weight

440.8 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;4-phenyldiazenylbenzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C12H12N4.C6H8O7.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-8H,13-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H

InChI Key

JELYEEACYAGLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.Cl

Origin of Product

United States

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